Chemical structure of Butyl N-methyl-N-phenylcarbamate
Chemical structure of Butyl N-methyl-N-phenylcarbamate
An In-depth Technical Guide to the Chemical Profile of Butyl N-methyl-N-phenylcarbamate
Abstract
This technical guide provides a comprehensive chemical and analytical profile of Butyl N-methyl-N-phenylcarbamate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural characteristics, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for its characterization and purity assessment. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the study and application of this specific carbamate ester.
Introduction to Carbamates and the Subject Compound
Carbamates, esters of carbamic acid (NH₂COOH), are a significant class of organic compounds with a broad spectrum of applications. Their structural motif is central to a variety of biologically active molecules, including pesticides and pharmaceuticals.[1][2] The biological activity of carbamates often stems from their ability to act as cholinesterase inhibitors, a mechanism they share with organophosphate insecticides.[1] The diversity of the two organic substituents on the carbamate nitrogen and the oxygen atom allows for fine-tuning of the molecule's chemical properties and biological efficacy.
This guide focuses on a specific, N,N-disubstituted carbamate: Butyl N-methyl-N-phenylcarbamate . We will explore its core chemical structure, properties, synthesis, and analysis, providing the technical foundation necessary for its application in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This section delineates the fundamental structural and naming conventions for Butyl N-methyl-N-phenylcarbamate.
Nomenclature and Identifiers
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Systematic IUPAC Name: phenyl N-butyl-N-methylcarbamate[3]
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Synonyms: Phenyl butyl(methyl)carbamate, Carbamic acid, butylmethyl-, phenyl ester[3]
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PubChem Compound ID: 564973[3]
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Molecular Formula: C₁₂H₁₇NO₂[3]
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Canonical SMILES: CCCCN(C)C(=O)OC1=CC=CC=C1[3]
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InChIKey: PIYQZICAYWIHGV-UHFFFAOYSA-N[3]
Molecular Structure
The structure consists of a central carbamate functional group. The nitrogen atom is substituted with both a methyl group and an n-butyl group. The carbonyl oxygen of the carbamate is bonded to a phenyl group, forming a phenyl ester. This N,N-disubstituted arrangement prevents the formation of hydrogen bonds at the nitrogen atom, influencing its solubility and reactivity compared to N-monosubstituted or unsubstituted carbamates.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The following table summarizes key computed properties for Butyl N-methyl-N-phenylcarbamate.
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 207.125928785 Da | PubChem[3] |
| XLogP3 | 2.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
XLogP3 is a computed octanol/water partition coefficient that indicates the lipophilicity of the molecule. A value of 2.8 suggests moderate lipophilicity, implying good solubility in organic solvents and potentially significant membrane permeability.
Synthesis and Mechanistic Rationale
The synthesis of carbamates can be achieved through several routes. For an N,N-disubstituted carbamate like the target compound, a highly efficient and common method involves the reaction of a secondary amine with a chloroformate.
Retrosynthetic Analysis & Chosen Pathway
A logical disconnection of the carbamate bond points to two primary synthetic routes:
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Reaction of N-methyl-N-butylanine with phenyl chloroformate .
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Reaction of N-methyl-N-phenylamine (N-methylaniline) with butyl chloroformate .
Both pathways are viable examples of nucleophilic acyl substitution. We will detail the first pathway, as it is a robust and widely applicable method for synthesizing phenyl carbamates. The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for carbamate synthesis.[4] Researchers should conduct their own risk assessment before proceeding.
Objective: To synthesize Butyl N-methyl-N-phenylcarbamate from N-methyl-N-butylanine and phenyl chloroformate.
Materials:
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N-methyl-N-butylanine (1.0 eq)
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Phenyl chloroformate (1.05 eq)
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Triethylamine (TEA) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-N-butylanine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
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Rationale: The reaction is initiated at 0 °C to control the initial exotherm and prevent potential side reactions. An inert atmosphere (nitrogen) prevents reactions with atmospheric moisture.
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Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
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Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
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Reagent Addition: Dissolve phenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired byproducts. A slight excess of the chloroformate ensures complete consumption of the starting amine.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical tool for monitoring the disappearance of starting materials and the appearance of the product.
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Aqueous Work-up: Once the reaction is complete, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
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Rationale: The HCl wash removes the triethylamine hydrochloride salt and any remaining unreacted amine.
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Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
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Rationale: The NaHCO₃ wash removes any residual acidic impurities, including unreacted phenyl chloroformate which may have hydrolyzed. The brine wash removes bulk water from the organic phase before drying.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Complete removal of water is essential before solvent evaporation. MgSO₄ is a fast and efficient drying agent.
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Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
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Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any non-polar or highly polar impurities.
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Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the butyl, methyl, and phenyl protons. The butyl group should exhibit a triplet for the terminal methyl group, and multiplets for the three methylene (CH₂) groups. The N-methyl group will appear as a singlet. The protons on the phenyl ring will appear in the aromatic region (typically 7.0-7.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 12 unique carbons. Key signals include the carbonyl carbon (~155 ppm), aromatic carbons (~120-150 ppm), and aliphatic carbons of the butyl and methyl groups in the upfield region.
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Mass Spectrometry (MS): GC-MS is an excellent technique for this molecule.[3] Electron impact (EI) ionization would likely show the molecular ion peak (M⁺) at m/z = 207. Key fragmentation patterns would involve cleavage of the butyl chain and loss of the phenoxy group.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of carbamates, typically found in the range of 1700-1730 cm⁻¹. C-N and C-O stretching bands will also be present.
Detailed Protocol: HPLC-UV Purity Assessment
This protocol is based on standard methods for the analysis of carbamate pesticides, adapted for purity assessment.[5][6]
Objective: To determine the purity of a synthesized batch of Butyl N-methyl-N-phenylcarbamate using reverse-phase High-Performance Liquid Chromatography with UV detection.
Instrumentation & Materials:
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HPLC system with a UV-Vis detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
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Mobile Phase A: Water (HPLC grade)
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Mobile Phase B: Acetonitrile (HPLC grade)
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Sample: ~1 mg/mL solution of the compound in Acetonitrile
Procedure:
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System Preparation: Equilibrate the C18 column with a mobile phase composition of 60% Acetonitrile / 40% Water for at least 15 minutes or until a stable baseline is achieved.
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Rationale: A C18 column is chosen due to the non-polar nature of the analyte. Equilibration ensures reproducible retention times.
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Instrument Parameters:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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UV Detection Wavelength: 254 nm
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Rationale: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the phenyl ring. A controlled column temperature ensures consistent chromatography.
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Sample Analysis: Inject the prepared sample solution.
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Data Acquisition: Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 15 minutes).
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Data Processing: Integrate all peaks detected in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
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Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Rationale: This method of area percent calculation provides a reliable estimation of purity, assuming all components have a similar response factor at the chosen wavelength. For absolute quantification, a calibration curve with a certified reference standard would be necessary.
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Potential Applications and Biological Context
While specific applications for Butyl N-methyl-N-phenylcarbamate are not extensively documented in public literature, its structure is analogous to many known bioactive carbamates. Many N-methyl carbamates, such as Bufencarb, are known cholinesterase inhibitors used as pesticides.[1] The primary mechanism of these compounds involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme, leading to its reversible inhibition.[1]
Given this precedent, it is plausible that Butyl N-methyl-N-phenylcarbamate could exhibit similar biological activity. Its moderate lipophilicity suggests it may be capable of crossing biological membranes to reach target sites. Further research, including in vitro enzyme inhibition assays and in vivo toxicological studies, would be required to validate this hypothesis and explore its potential use in agriculture or as a pharmacological probe.
Safety and Handling
As a matter of good laboratory practice, Butyl N-methyl-N-phenylcarbamate should be handled with care in a well-ventilated area or a chemical fume hood.[7][8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
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Handling: Avoid contact with skin and eyes and prevent inhalation of any dust or aerosols.[7][9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Butyl N-methyl-N-phenylcarbamate is a well-defined organic compound with a core carbamate structure. Its chemical identity is firmly established through systematic nomenclature and structural descriptors. This guide has provided a robust framework for its synthesis via nucleophilic acyl substitution and its analytical characterization using modern spectroscopic and chromatographic techniques. The detailed protocols and mechanistic rationales presented herein offer the necessary tools for researchers to produce, purify, and validate this compound for further investigation into its potential biological activities and applications.
References
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Title: Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 Source: PubChem - National Institutes of Health URL: [Link]
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Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]
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Title: Chemical Properties of sec.-Butyl N-phenyl carbamate Source: Cheméo URL: [Link]
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Title: m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (PMC) URL: [Link]
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Title: 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate Source: National Institutes of Health (PMC) URL: [Link]
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Title: methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989 Source: PubChem - National Institutes of Health URL: [Link]
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Title: t-Butyl carbanilate | C11H15NO2 | CID 137930 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 Source: PubChem - National Institutes of Health URL: [Link]
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Title: sec.-Butyl N-methyl carbamate | C6H13NO2 | CID 527634 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Butyl carbanilate | C11H15NO2 | CID 15233 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Michael Pittelkow URL: [Link]
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Title: Determination of n-methylcarbamates in foods Source: PubMed URL: [Link]
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